Dodecan-1-(15N)amine

Catalog No.
S1938308
CAS No.
204451-52-5
M.F
C12H27N
M. Wt
186.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dodecan-1-(15N)amine

CAS Number

204451-52-5

Product Name

Dodecan-1-(15N)amine

IUPAC Name

dodecan-1-(15N)amine

Molecular Formula

C12H27N

Molecular Weight

186.34 g/mol

InChI

InChI=1S/C12H27N/c1-2-3-4-5-6-7-8-9-10-11-12-13/h2-13H2,1H3/i13+1

InChI Key

JRBPAEWTRLWTQC-KCKQSJSWSA-N

SMILES

CCCCCCCCCCCCN

Canonical SMILES

CCCCCCCCCCCCN

Isomeric SMILES

CCCCCCCCCCCC[15NH2]

Isotopic Labeling for NMR Spectroscopy:

The key feature of Dodecan-1-(15N)amine is the presence of a stable isotope, Nitrogen-15 (¹⁵N), at the amine group. Nitrogen-15 Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for studying the structure and dynamics of molecules containing nitrogen atoms. By incorporating ¹⁵N into the molecule, researchers can selectively probe the environment and behavior of the amine group. This targeted approach provides valuable information on hydrogen bonding, interactions with other molecules, and conformational changes within the molecule ().

Studying Amine Interactions in Biological Systems:

Amines are essential functional groups found in many biological molecules, including proteins, nucleic acids, and metabolites. Dodecan-1-(15N)amine can be used as a model compound to investigate how amines interact with other biomolecules or surfaces. By monitoring the ¹⁵N signal in NMR experiments, researchers can gain insights into binding affinities, reaction mechanisms, and the influence of the surrounding environment on amine behavior ().

Dodecan-1-(15N)amine is a nitrogen-containing organic compound characterized by its long carbon chain and the presence of a stable isotope of nitrogen, specifically nitrogen-15. Its chemical formula is C12H27NC_{12}H_{27}N, and it features a primary amine functional group, which plays a crucial role in its reactivity and biological interactions. This compound is notable for its applications in scientific research, particularly in studies involving isotopic labeling and tracing in biological systems.

Typical for primary amines. These include:

  • Nucleophilic Substitution Reactions: The amine can act as a nucleophile, attacking electrophilic centers in organic molecules.
  • Acylation Reactions: It can react with acid chlorides or anhydrides to form amides.
  • Alkylation Reactions: Dodecan-1-(15N)amine can undergo alkylation with alkyl halides to produce secondary or tertiary amines.
  • Condensation Reactions: It may also participate in condensation reactions to form imines or other nitrogen-containing compounds.

The presence of the nitrogen-15 isotope allows for specific tracking in NMR spectroscopy, enhancing the understanding of reaction mechanisms and pathways in complex mixtures .

Dodecan-1-(15N)amine can be synthesized through various methods, including:

  • Reduction of Nitriles: Starting from dodecanenitrile, reduction using lithium aluminum hydride or similar reducing agents can yield the corresponding primary amine.
  • Ammonolysis of Halides: Reacting dodecyl halides with ammonia (or ammonium salts labeled with nitrogen-15) under controlled conditions can produce Dodecan-1-(15N)amine.
  • Direct Amination: The direct reaction of dodecane with ammonia in the presence of catalysts may also yield this compound.

These methods leverage the unique properties of nitrogen-15 for isotopic labeling, which is beneficial for tracing studies

Dodecan-1-(15N)amine has several applications across various fields:

  • Isotopic Labeling: Used extensively in metabolic studies to trace nitrogen pathways in biological systems.
  • Chemical Research: Serves as a building block for synthesizing other nitrogen-containing compounds.
  • Analytical Chemistry: Employed in NMR studies to understand reaction mechanisms and molecular interactions due to its stable isotope nature

    Interaction studies involving Dodecan-1-(15N)amine focus on its behavior in biological systems and chemical environments. Research has shown that primary amines can interact with various biomolecules, influencing enzymatic activity and metabolic pathways. The isotopic labeling allows researchers to track these interactions more effectively, providing insights into biochemical processes .

Dodecan-1-(15N)amine shares structural similarities with several other compounds. Here are some comparable compounds along with a brief comparison:

Compound NameStructureUnique Features
DodecaneC12H26Saturated hydrocarbon without functional groups.
Dodecan-1,2-diamineC12H28N2Contains two amine groups; more reactive.
DodecanalC12H24OAn aldehyde; different functional group behavior.
Nonane-1-(15N)amineC9H21NShorter carbon chain; fewer applications.
Decan-1-(15N)amineC10H23NSimilar structure but shorter chain length.

Dodecan-1-(15N)amine's uniqueness lies in its long carbon chain combined with the stable isotope of nitrogen, making it particularly valuable for isotopic labeling studies while maintaining the reactivity typical of primary amines .

XLogP3

5.3

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Wikipedia

Dodecan-1-(~15~N)amine

Dates

Modify: 2023-08-16

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